molecular formula C18H19N3OS B2503685 6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 1179393-45-3

6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No.: B2503685
CAS No.: 1179393-45-3
M. Wt: 325.43
InChI Key: MEZBZJARSZPMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Compounds similar to the one have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good or moderate activities against various microorganisms, suggesting potential use in antimicrobial applications (Bektaş et al., 2007).
  • Another study synthesized derivatives that exhibited high cytotoxicity against thymocytes and demonstrated a general stimulation effect on B-cells, indicating potential applications in immunotherapy (Mavrova et al., 2009).
  • A novel series of derivatives were synthesized using green chemistry tools and showed promising antifungal activity against several human pathogenic fungal strains, suggesting their potential as antifungal agents (Nimbalkar et al., 2016).

Structural Characterization and Drug Design

  • Structural characterization of two oxadiazole derivatives, closely related to the compound , was performed. These compounds were used as spacers in the synthesis of potential angiotensin receptor antagonists, indicating their use in drug design (Meyer et al., 2003).
  • New derivatives were synthesized and investigated for their antitumor activity. Two compounds showed significant antitumor effect, highlighting the potential of these derivatives in cancer treatment (Ostapiuk et al., 2017).

Anticancer Activities

  • A study synthesized new derivatives and tested them for anticancer activity against human cancer cell lines. The compounds demonstrated good to moderate activity, suggesting their potential in cancer therapy (Yakantham et al., 2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and its impact on the environment. It includes information on handling and disposal .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to understand its properties .

Properties

IUPAC Name

6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-10-3-6-12(7-4-10)17-20-18(22-21-17)15-13-8-5-11(2)9-14(13)23-16(15)19/h3-4,6-7,11H,5,8-9,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZBZJARSZPMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC(=NO3)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.